molecular formula C8H12N4O B13244147 N-[(2-Methoxypyridin-4-yl)methyl]guanidine

N-[(2-Methoxypyridin-4-yl)methyl]guanidine

Cat. No.: B13244147
M. Wt: 180.21 g/mol
InChI Key: MQMJOFPHEKFWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxypyridin-4-yl)methyl]guanidine is a chemical compound with the molecular formula C8H12N4O It is known for its unique structure, which includes a methoxypyridine ring and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxypyridin-4-yl)methyl]guanidine typically involves the reaction of 2-methoxypyridine with a guanidine derivative. One common method involves the use of N,N’-di-Boc-guanidine and 2-methoxypyridine-4-carbaldehyde in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxypyridin-4-yl)methyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-[(2-Methoxypyridin-4-yl)methyl]amine.

Scientific Research Applications

N-[(2-Methoxypyridin-4-yl)methyl]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Methoxypyridin-4-yl)methyl]guanidine involves its interaction with specific molecular targets. The methoxypyridine ring can interact with enzyme active sites, potentially inhibiting their activity. The guanidine group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex. These interactions can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxypyridin-3-yl)methyl]guanidine
  • N-[(2-Methoxypyridin-5-yl)methyl]guanidine
  • N-[(2-Methoxypyridin-6-yl)methyl]guanidine

Uniqueness

N-[(2-Methoxypyridin-4-yl)methyl]guanidine is unique due to the specific positioning of the methoxy group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-[(2-methoxypyridin-4-yl)methyl]guanidine

InChI

InChI=1S/C8H12N4O/c1-13-7-4-6(2-3-11-7)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12)

InChI Key

MQMJOFPHEKFWKP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.